molecular formula C12H21BrO B1265944 2-Bromocyclododecanone CAS No. 31236-94-9

2-Bromocyclododecanone

Cat. No.: B1265944
CAS No.: 31236-94-9
M. Wt: 261.2 g/mol
InChI Key: YGXQOFXPYXFZFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocyclododecanone can be synthesized through the bromination of cyclododecanone. One common method involves the use of N-bromosuccinimide (NBS) in an acetonitrile-water mixture at room temperature. The reaction mixture is stirred until the olefin is consumed, as monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is washed with saturated sodium bicarbonate solution, and the organic matter is extracted with ethyl acetate or dichloromethane .

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclododecanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Amino or thiol derivatives of cyclododecanone.

    Oxidation: Cyclododecanone or cyclododecanecarboxylic acid.

    Reduction: Cyclododecanone.

Scientific Research Applications

Organic Synthesis

2-Bromocyclododecanone serves as an important intermediate in organic synthesis. Its bromine atom is a versatile leaving group, enabling nucleophilic substitution reactions that are crucial for constructing complex organic molecules.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Cyclization Reactions: The compound can participate in cyclization processes to create larger cyclic structures, which are often found in natural products and pharmaceuticals.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of Br with nucleophilesAmines, alcohols
CyclizationFormation of larger cyclic compoundsPolycyclic structures
ReductionConversion to alcohols or alkanesAlcohol derivatives

Medicinal Chemistry

The compound has been explored for its potential medicinal applications. Its structure allows for modifications that can enhance biological activity against various diseases.

Anticancer Activity:
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications leading to increased lipophilicity have been shown to enhance the compound's ability to penetrate cellular membranes and exert therapeutic effects.

Case Study:
A study demonstrated that a derivative of this compound showed significant activity against HepG2 liver cancer cells, with an IC50 value indicating effective cytotoxicity at low concentrations. This suggests potential as a lead compound for further drug development.

Materials Science

In materials science, this compound is utilized in the synthesis of novel polymers and materials with specific properties.

Polymer Chemistry:
The compound can be used as a monomer or cross-linking agent in the production of polymers. Its ability to form stable bonds with various functional groups makes it suitable for creating materials with tailored mechanical and thermal properties.

Table 2: Applications in Materials Science

ApplicationDescriptionExample Uses
Polymer SynthesisUsed as a monomer or cross-linkerCoatings, adhesives
Composite MaterialsEnhances mechanical propertiesStructural components
Functional MaterialsTailored for specific applicationsSensors, actuators

Mechanism of Action

The mechanism of action of 2-Bromocyclododecanone involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the presence of the bromine atom, which can activate or deactivate certain pathways depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2-Bromocyclododecanone is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .

Biological Activity

Overview

2-Bromocyclododecanone (C12H21BrO) is a brominated derivative of cyclododecanone, notable for its unique structural and chemical properties. This compound has garnered interest in various fields, particularly in organic synthesis and biological research. The biological activity of this compound is under investigation for its potential therapeutic applications and interactions with biomolecules.

  • Molecular Formula : C12H21BrO
  • Molecular Weight : 265.21 g/mol
  • Structure : The compound features a cyclododecanone ring with a bromine atom attached at the second carbon position, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to participate in electrophilic substitution reactions due to the presence of the bromine atom. This reactivity allows it to interact with various biomolecules, potentially leading to diverse biological effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have inhibitory effects on certain bacterial strains, although specific mechanisms remain to be fully elucidated.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines indicate potential for use in cancer therapies, though further studies are required to confirm efficacy and safety profiles.
  • Anti-inflammatory Effects : Some studies have hinted at anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibitory effects on specific bacterial strains
CytotoxicityPotential effects on cancer cell lines
Anti-inflammatoryIndications of reducing inflammation

Case Study Examples

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, suggesting that the compound could serve as a lead for developing new antimicrobial agents.
  • Cytotoxicity Assessment :
    In vitro experiments conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The study highlighted its potential as a chemotherapeutic agent, warranting further exploration into its mechanism of action and therapeutic index.
  • Anti-inflammatory Research :
    A recent investigation focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results showed reduced levels of pro-inflammatory cytokines, indicating a promising avenue for treating inflammatory diseases.

Properties

IUPAC Name

2-bromocyclododecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXQOFXPYXFZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31236-94-9
Record name 2-Bromocyclododecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31236-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclododecanone, 2-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromocyclododecanone
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Record name 2-bromocyclododecanone
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Synthesis routes and methods I

Procedure details

reacting cyclododecanone with elemental bromine in boiling methylene chloride to form α-bromocyclododecanone;
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Synthesis routes and methods II

Procedure details

An amount of 183.8 gm (1.15 mol) of bromine was added dropwise with refluxing under a nitrogen atmosphere to a well agitated solution comprising 182.3 gm (1 mol) of cyclododecanone in 275 ml of methylene chloride over a period of six hours. Agitation was continued for 15 minutes and approximately one-half of the solvent was distilled off. The solution obtained by this method contained approximately 235 gm of α-bromocyclododecanone (90% yield) and was further reacted directly.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing heterocyclic compounds from 2-Bromocyclododecanone?

A: The research article "Synthesis of 4,5-decamethyleneimidazole, 4,5-decamethyleneoxazole, 4,5-decamethyleneisoxazole, 4,5-decamethyleneimidazolone-2, and 4,5-decamethylenepyrazole from cyclododecanone derivatives" [] highlights the use of this compound as a starting material for the synthesis of various heterocyclic compounds. These compounds, containing decamethylene rings fused to imidazole, oxazole, isoxazole, and pyrazole moieties, are of interest due to their potential biological activity and applications in medicinal chemistry. The synthesis methodology presented in the paper offers a route to access these unique structures, potentially leading to the discovery of novel pharmaceuticals or materials.

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